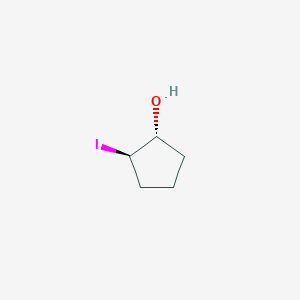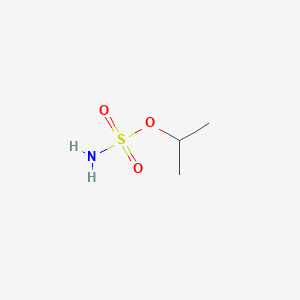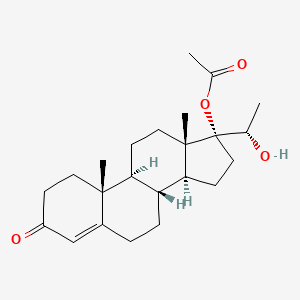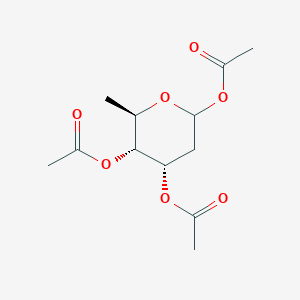
(4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate: is a derivative of a deoxy sugar, which is a type of sugar molecule that lacks one or more oxygen atoms compared to the typical sugar structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate typically involves the acetylation of D-ribo-Hexopyranose, 2,6-dideoxy-. The process generally includes the following steps:
Starting Material: D-ribo-Hexopyranose, 2,6-dideoxy-.
Acetylation: The hydroxyl groups at positions 1, 3, and 4 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: D-ribo-Hexopyranose, 2,6-dideoxy-.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups can influence the compound’s reactivity and interactions with enzymes and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dideoxy-3-O-methyl-D-ribo-hexopyranose
- 2,6-Dideoxy-3-C-methyl-α-D-ribo-hexopyranose
- 1,6-Anhydro-2,4-dideoxy-β-D-ribo-hexopyranose
Uniqueness
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H18O7 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10+,11?,12-/m1/s1 |
Clave InChI |
QKPIXQGRPBEVLX-MTUJRNEISA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



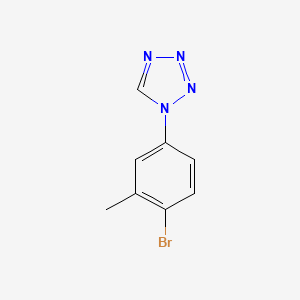
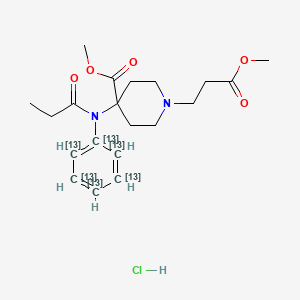

![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)



